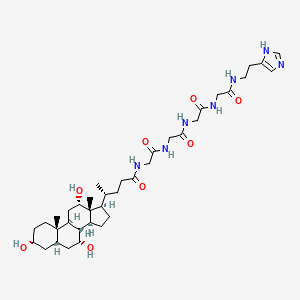![molecular formula C58H102O2S B14336578 1,1'-Sulfanediylbis[5-tert-butyl-2-methyl-4-(octadecyloxy)benzene] CAS No. 105613-13-6](/img/no-structure.png)
1,1'-Sulfanediylbis[5-tert-butyl-2-methyl-4-(octadecyloxy)benzene]
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1’-Sulfanediylbis[5-tert-butyl-2-methyl-4-(octadecyloxy)benzene] is an organic compound characterized by its complex structure, which includes a sulfanediyl group linking two benzene rings substituted with tert-butyl, methyl, and octadecyloxy groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-Sulfanediylbis[5-tert-butyl-2-methyl-4-(octadecyloxy)benzene] typically involves multiple steps, starting with the preparation of the substituted benzene rings. The tert-butyl, methyl, and octadecyloxy groups are introduced through various substitution reactions. The final step involves the formation of the sulfanediyl linkage between the two benzene rings, often using sulfur-containing reagents under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
1,1’-Sulfanediylbis[5-tert-butyl-2-methyl-4-(octadecyloxy)benzene] can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert sulfoxides or sulfones back to the original thioether.
Substitution: The benzene rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like halogens, nitrating agents, or alkylating agents are employed under specific conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thioethers.
Substitution: Various substituted benzene derivatives.
Aplicaciones Científicas De Investigación
1,1’-Sulfanediylbis[5-tert-butyl-2-methyl-4-(octadecyloxy)benzene] has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1,1’-Sulfanediylbis[5-tert-butyl-2-methyl-4-(octadecyloxy)benzene] involves its interaction with molecular targets such as enzymes or receptors. The sulfanediyl group can form bonds with various biological molecules, potentially affecting their function. The specific pathways and targets depend on the context of its application, whether in biological systems or chemical reactions.
Comparación Con Compuestos Similares
Similar Compounds
Benzene, tert-butyl-: Similar in having a tert-butyl group attached to the benzene ring.
Benzene, 1-butyl-2-methyl-: Contains butyl and methyl groups on the benzene ring.
Propiedades
| 105613-13-6 | |
Fórmula molecular |
C58H102O2S |
Peso molecular |
863.5 g/mol |
Nombre IUPAC |
1-tert-butyl-5-(5-tert-butyl-2-methyl-4-octadecoxyphenyl)sulfanyl-4-methyl-2-octadecoxybenzene |
InChI |
InChI=1S/C58H102O2S/c1-11-13-15-17-19-21-23-25-27-29-31-33-35-37-39-41-43-59-53-45-49(3)55(47-51(53)57(5,6)7)61-56-48-52(58(8,9)10)54(46-50(56)4)60-44-42-40-38-36-34-32-30-28-26-24-22-20-18-16-14-12-2/h45-48H,11-44H2,1-10H3 |
Clave InChI |
YAPJEPUPQMIIGP-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCCCCCOC1=C(C=C(C(=C1)C)SC2=CC(=C(C=C2C)OCCCCCCCCCCCCCCCCCC)C(C)(C)C)C(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


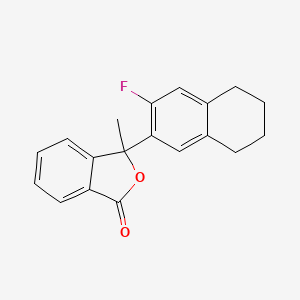
![1,3,5-Trimethyl[1,1'-biphenyl]-2(1H)-one](/img/structure/B14336519.png)
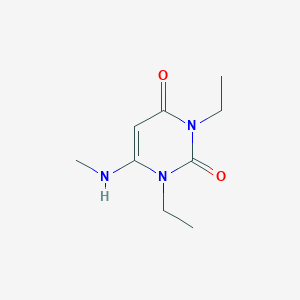
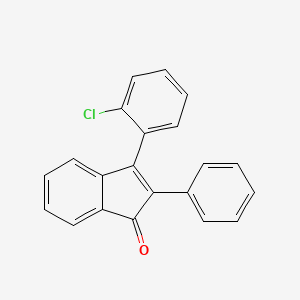
![2,5,9,12,16,19,23,26-Octaazaspiro[13.13]heptacosane](/img/structure/B14336544.png)

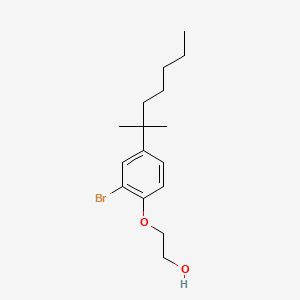
![Cyclohexene, 3-[(2-bromo-2-propenyl)oxy]-](/img/structure/B14336563.png)
